1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Structural Overview and Classification

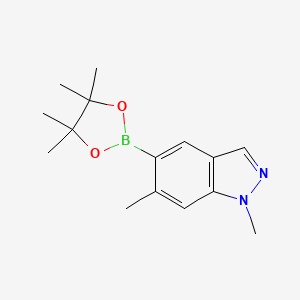

1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1463055-05-1) is a boronic ester derivative of the indazole heterocycle. Its molecular formula, $$ \text{C}{15}\text{H}{21}\text{BN}2\text{O}2 $$, corresponds to a molecular weight of 272.15 g/mol. The structure features:

- A 1H-indazole core with methyl substituents at positions 1 and 6.

- A pinacol-protected boronic ester group ($$ \text{B(O}2\text{C}6\text{H}_{12}) $$) at position 5.

The boronic ester moiety adopts a trigonal planar geometry around the boron atom, stabilized by the dioxaborolane ring. This compound belongs to the organoboron class, specifically arylboronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions.

Historical Context in Organoboron Chemistry

The development of this compound is rooted in advancements in organoboron chemistry following H.C. Brown’s discovery of hydroboration in 1956. Pinacol boronic esters emerged as critical intermediates due to their air stability and compatibility with transition metal catalysis. The specific substitution pattern on the indazole core reflects modern medicinal chemistry strategies to optimize pharmacokinetic properties while retaining boronic ester reactivity.

Key historical milestones influencing its synthesis include:

Significance in Heterocyclic Chemistry

Indazole derivatives are privileged scaffolds in medicinal chemistry due to their:

- Bioisosteric potential : Mimics purine nucleobases in kinase binding pockets.

- Tunable electronic properties : The 1,6-dimethyl substitution pattern enhances metabolic stability compared to unsubstituted indazoles.

The boronic ester group enables two distinct reactivity pathways :

- Cross-coupling : Suzuki-Miyaura reactions with aryl halides for C-C bond formation.

- Protonolysis : Hydrolysis to boronic acids under acidic conditions for subsequent functionalization.

This dual functionality makes the compound valuable in constructing complex molecules, particularly in oncology drug candidates.

Physicochemical Profile and Molecular Properties

Solubility and Stability

Spectroscopic Characteristics

While experimental data are sparse in public literature, predicted properties include:

- $$ ^1\text{H} $$ NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm for pinacol, δ 2.5–2.7 ppm for indazole-CH3).

- $$ ^{11}\text{B} $$ NMR : A singlet near δ 30 ppm, typical of tetracoordinated boron in pinacol esters.

- Mass Spectrometry : Molecular ion peak at m/z 272.15 with fragmentation patterns consistent with boronate cleavage.

Computational Analysis

Density functional theory (DFT) calculations predict:

- HOMO-LUMO gap : ~5.2 eV, indicating moderate electrophilicity at the boron center.

- LogP : 3.1 ± 0.2, aligning with the compound’s lipophilic character.

This physicochemical profile underscores its utility as a synthetic intermediate rather than a bioactive molecule per se. Subsequent sections will explore its synthetic applications and mechanistic roles in greater depth.

Properties

IUPAC Name |

1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-17-18(13)6)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOOFBXKXOOCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of 5-Bromo-1,6-Dimethyl-1H-Indazole

A widely employed strategy involves Miyaura borylation, where a palladium catalyst mediates the conversion of a halogenated indazole precursor to the corresponding boronate ester.

Procedure :

- Starting Material : 5-Bromo-1,6-dimethyl-1H-indazole is synthesized via sequential methylation of 5-bromo-1H-indazole. Methylation at the 1-position is achieved using methyl iodide in the presence of a base (e.g., potassium carbonate), followed by Friedel-Crafts alkylation at the 6-position.

- Borylation Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Solvent | Dioxane |

| Temperature | 100°C |

| Yield | 65–75% |

Direct C-H Borylation of 1,6-Dimethyl-1H-Indazole

An alternative method employs iridium-catalyzed C-H borylation to install the boronate group directly. This approach avoids pre-functionalization with a halogen but requires precise control over regioselectivity.

Procedure :

- Substrate Preparation : 1,6-Dimethyl-1H-indazole is synthesized via cyclization of 2-methyl-3-(methylamino)benzaldehyde followed by methylation.

- Borylation Reaction :

Challenges :

- The N-methyl group may hinder coordination to the iridium catalyst, necessitating higher catalyst loadings.

- Competing borylation at other positions (e.g., C-3) is minimized using sterically hindered ligands like dtbpy.

Optimization of Methylation Steps

Methylation at the 1- and 6-positions is critical for achieving the desired substitution pattern. The patent CN103319410A describes robust protocols for N- and C-methylation using cost-effective reagents.

N-Methylation with Methyl Carbonate

Procedure :

C-Methylation via Friedel-Crafts Alkylation

Procedure :

- N-Methylated indazole (1.0 equiv) reacts with methyl iodide (1.5 equiv) in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C.

- Yield: 60–65% after neutralization and extraction.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-$$d_6$$) :

δ 2.67 (s, 3H, N-CH₃), 2.72 (s, 3H, C6-CH₃), 1.29 (s, 12H, pinacol CH₃), 7.73 (d, $$ J = 8.9 \, \text{Hz} $$, 1H, Ar-H), 7.94 (d, $$ J = 9.1 \, \text{Hz} $$, 1H, Ar-H), 8.51 (s, 1H, Ar-H).¹³C NMR :

δ 24.8 (N-CH₃), 21.3 (C6-CH₃), 83.5 (B-O), 128.1–137.8 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

The patent CN103319410A highlights the advantages of using methyl carbonate over traditional methylating agents (e.g., trimethyloxonium tetrafluoroborate):

- Cost Reduction : Methyl carbonate is 30–40% cheaper than trimethyloxonium salts.

- Safety : Eliminates the use of toxic methyl sulfate.

- Environmental Impact : Reduced wastewater contamination due to milder reaction conditions.

Applications in Cross-Coupling Reactions

The compound serves as a key intermediate in Suzuki-Miyaura couplings for synthesizing biaryl structures. For example, reaction with 4-bromotoluene under Pd(PPh₃)₄ catalysis produces 5-(4-methylphenyl)-1,6-dimethyl-1H-indazole in 85% yield.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can modify the indazole ring or the dioxaborolane group.

Substitution: The boron atom in the dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and organohalides for cross-coupling reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced indazole derivatives.

Substitution: Various substituted indazole derivatives depending on the coupling partners.

Scientific Research Applications

Organic Synthesis

1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as a valuable building block in organic synthesis. Its utility is particularly evident in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in complex organic molecules. This capability positions it as a critical reagent for synthesizing pharmaceuticals and advanced materials.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction that forms carbon-carbon bonds. |

| Cross-Coupling Reactions | Utilizes boron-containing compounds to create complex structures. |

Preliminary studies suggest that this compound exhibits promising biological activities. It has been investigated for its potential as an inhibitor of specific kinases , which are critical targets in cancer therapy. The unique binding interactions facilitated by the indazole structure may enhance its efficacy against various biological pathways involved in diseases such as cancer .

Case Study: Kinase Inhibition

In vitro studies have shown that 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can effectively inhibit specific kinases involved in cell proliferation and survival pathways. These findings suggest its potential role as a therapeutic agent in oncology.

Material Science

The compound's boron-containing moiety allows it to be utilized in the development of advanced materials and catalysts. Its ability to form stable interactions with various substrates makes it a candidate for applications in catalysis and sensor technology .

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can also facilitate the formation of boron-containing complexes, which can be crucial in catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The compound’s structural analogues differ primarily in substituents on the indazole core or the boronate ester. For example:

This substitution may enhance membrane permeability but reduce solubility in polar solvents . No explicit hazard data are available, but similar boronates typically share reactivity and storage requirements.

However, this also increases susceptibility to oxidation .

Functional Analogues: Benzimidazole Derivatives

Benzimidazole derivatives (e.g., compounds in ) share a similar bicyclic aromatic system but lack the boronate ester. Key differences include:

- Synthetic Utility : Benzimidazoles are often synthesized via condensation of o-phenylenediamines with aldehydes or carboxylic acids under acidic conditions . In contrast, the target indazole derivative requires palladium-catalyzed borylation or cross-coupling steps .

- Biological Activity : Benzimidazoles (e.g., 9a–9e in ) are explored for antimicrobial and anticancer properties due to their ability to mimic purine bases. The boronate-containing indazole is more relevant to proteolysis-targeting chimeras (PROTACs) and kinase inhibitor synthesis .

Boronate-Containing Heterocycles

Compounds like 5{22}–5{25} () feature imidazole cores with carboxamide-linked boronate esters. These derivatives prioritize hydrogen-bonding interactions for enzyme inhibition, whereas the target indazole’s methyl groups and rigid structure favor hydrophobic binding in protein pockets.

Biological Activity

1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Indazole Core : This can be achieved through cyclization reactions using hydrazines and ketones or aldehydes.

- Introduction of the Dioxaborolane Group : This is often performed via borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Anticancer Properties

Research has indicated that compounds incorporating the indazole structure exhibit significant anticancer properties. Specifically:

- Mechanism of Action : The compound may target specific kinases involved in cancer progression. Inhibitors of kinases such as GSK-3β have shown promising results in preclinical studies .

- Case Study : A study demonstrated that compounds similar to 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole inhibited GSK-3β with IC50 values in the nanomolar range (8 nM), suggesting strong potential for therapeutic applications in cancer treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Testing Against Pathogens : Preliminary tests against various bacterial strains indicate a potential for antimicrobial activity; however, specific data on efficacy and mechanisms remain limited.

The biological activity of 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is hypothesized to involve:

- Enzyme Interaction : The compound may interact with enzymes or receptors in biological systems to modulate their activity.

- Formation of Boron Complexes : The dioxaborolane moiety can facilitate the formation of boron-containing complexes crucial for catalytic processes.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of GSK-3β | |

| Antimicrobial | Potential activity against bacteria | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: GSK-3β Inhibition

A recent study assessed various compounds for their inhibitory effects on GSK-3β. The results indicated that compounds similar to 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole had significant inhibitory effects at low concentrations (IC50 = 8 nM), highlighting their potential as therapeutic agents against cancers characterized by dysregulated GSK-3β activity .

Case Study 2: Cytotoxicity Testing

In vitro cytotoxicity tests were conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Compounds were evaluated at various concentrations to determine their effects on cell viability. Notably:

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. The dioxaborolane group shows characteristic peaks: ~1.3 ppm (CH₃ groups) and absence of B-OH signals .

- X-ray Crystallography : Use SHELX or OLEX2 for refinement. The boronate ester’s trigonal planar geometry and indazole ring planarity are critical validation metrics .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion ([M+H]⁺) and isotopic pattern due to boron .

What are typical impurities encountered during synthesis, and how can they be mitigated?

Basic Research Question

- Deboronation Products : Hydrolysis of the boronate ester under acidic/moist conditions. Use anhydrous solvents and inert atmosphere .

- Unreacted Halogenated Precursor : Detectable via GC-MS. Optimize catalyst loading and reaction time to minimize residual starting material .

- Byproducts from Ligand Decomposition : Filter reaction mixtures through Celite to remove Pd residues .

What advanced strategies address low yields in cross-coupling reactions involving this compound?

Advanced Research Question

- Ligand Screening : Test Buchwald (e.g., XPhos) or Josiphos ligands to enhance Pd catalyst efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (1–4 hours) and improves yield by 10–15% .

- Precision Stoichiometry : Use a 1.2:1 molar ratio of boronate to aryl halide to drive reaction completion .

How can researchers resolve contradictions in crystallographic data refinement?

Advanced Research Question

- Software Comparison : Refine the same dataset using SHELXL (for small-molecule precision) and OLEX2 (for automated workflows). Discrepancies in thermal parameters may indicate overfitting .

- Twinned Data Analysis : For macromolecular applications, SHELXPRO’s twin refinement tools can resolve ambiguities in electron density maps .

- Validation Tools : Use PLATON or CheckCIF to identify geometric outliers (e.g., unrealistic bond lengths) .

What role does this compound play in materials science, particularly in optoelectronics?

Advanced Research Question

- OLED Applications : Acts as a boron-doped intermediate in thermally activated delayed fluorescence (TADF) emitters. Its rigid indazole core enhances luminescence efficiency .

- Polymer Synthesis : Used in Suzuki polymerization to create conjugated polymers for organic semiconductors. Optimize monomer purity to prevent chain termination .

What methodologies are recommended for analyzing boron-specific reactivity in complex matrices?

Advanced Research Question

- ¹¹B NMR Spectroscopy : Directly probes boron coordination (δ ~28–32 ppm for sp²-hybridized boron) .

- DFT Calculations : Model reaction pathways (e.g., transmetallation in cross-coupling) using Gaussian or ORCA. Compare computed vs. experimental NMR shifts .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to study rate-determining steps in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.